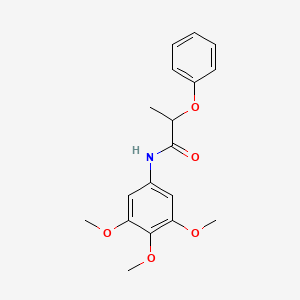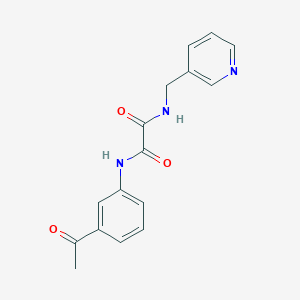![molecular formula C14H23Cl2NO2 B4395167 2-[(5-chloro-2-propoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B4395167.png)
2-[(5-chloro-2-propoxybenzyl)amino]-2-methyl-1-propanol hydrochloride
Übersicht
Beschreibung
2-[(5-chloro-2-propoxybenzyl)amino]-2-methyl-1-propanol hydrochloride, also known as CGP 12177, is a selective β-adrenoceptor antagonist that is widely used in scientific research. It was first synthesized in the 1970s and has since been used in a variety of studies to investigate the role of β-adrenoceptors in various physiological and pathological processes.
Wirkmechanismus
2-[(5-chloro-2-propoxybenzyl)amino]-2-methyl-1-propanol hydrochloride 12177 is a selective β-adrenoceptor antagonist that binds to the β-adrenoceptor with high affinity. It blocks the binding of endogenous ligands such as epinephrine and norepinephrine, thereby inhibiting the downstream signaling pathways that are activated by β-adrenoceptor activation. This results in a decrease in heart rate, blood pressure, and cardiac contractility, as well as a decrease in glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-[(5-chloro-2-propoxybenzyl)amino]-2-methyl-1-propanol hydrochloride 12177 has a number of biochemical and physiological effects that are related to its mechanism of action. It has been shown to decrease heart rate, blood pressure, and cardiac contractility in animal models, as well as to decrease glucose and lipid metabolism. It has also been shown to have anti-inflammatory effects, and to protect against ischemic injury in animal models of myocardial infarction.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(5-chloro-2-propoxybenzyl)amino]-2-methyl-1-propanol hydrochloride 12177 has a number of advantages for use in lab experiments. It is a highly selective β-adrenoceptor antagonist that can be used to study the effects of β-adrenoceptor activation in a variety of physiological and pathological processes. It is also relatively easy to synthesize and can be obtained from commercial sources. However, there are also some limitations to its use. It has a relatively short half-life in vivo, which can make it difficult to study its effects over longer periods of time. It also has some off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for research on 2-[(5-chloro-2-propoxybenzyl)amino]-2-methyl-1-propanol hydrochloride 12177. One area of interest is the role of β-adrenoceptors in the regulation of metabolism and energy balance. 2-[(5-chloro-2-propoxybenzyl)amino]-2-methyl-1-propanol hydrochloride 12177 has been shown to decrease glucose and lipid metabolism, but the precise mechanisms underlying these effects are not well understood. Further research is needed to elucidate the signaling pathways that are involved in these effects, and to determine whether β-adrenoceptor antagonists could be used as therapeutic agents for metabolic disorders such as obesity and type 2 diabetes.
Another area of interest is the role of β-adrenoceptors in the regulation of immune function. 2-[(5-chloro-2-propoxybenzyl)amino]-2-methyl-1-propanol hydrochloride 12177 has been shown to have anti-inflammatory effects, but the mechanisms underlying these effects are not well understood. Further research is needed to determine the effects of β-adrenoceptor antagonists on immune cell function, and to determine whether they could be used as therapeutic agents for inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
2-[(5-chloro-2-propoxybenzyl)amino]-2-methyl-1-propanol hydrochloride 12177 is a selective β-adrenoceptor antagonist that has been widely used in scientific research to investigate the role of β-adrenoceptors in various physiological and pathological processes. It has a number of advantages for use in lab experiments, including its high selectivity and ease of synthesis. However, there are also some limitations to its use, including its short half-life in vivo and off-target effects. Future research on 2-[(5-chloro-2-propoxybenzyl)amino]-2-methyl-1-propanol hydrochloride 12177 is needed to further elucidate the mechanisms underlying its effects, and to determine its potential as a therapeutic agent for a variety of disorders.
Wissenschaftliche Forschungsanwendungen
2-[(5-chloro-2-propoxybenzyl)amino]-2-methyl-1-propanol hydrochloride 12177 has been used extensively in scientific research to investigate the role of β-adrenoceptors in a variety of physiological and pathological processes. It has been used to study the effects of β-adrenoceptor activation on heart rate, blood pressure, and cardiac contractility, as well as the role of β-adrenoceptors in the regulation of glucose metabolism, lipid metabolism, and thermogenesis.
Eigenschaften
IUPAC Name |
2-[(5-chloro-2-propoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2.ClH/c1-4-7-18-13-6-5-12(15)8-11(13)9-16-14(2,3)10-17;/h5-6,8,16-17H,4,7,9-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUJWLBGYBRJKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)CNC(C)(C)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Chloro-2-propoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(5-methyl-1H-indol-3-yl)ethyl]methanesulfonamide](/img/structure/B4395096.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide](/img/structure/B4395104.png)

![5-{[(4-methoxybenzyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4395113.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-4-methyl-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4395116.png)
![methyl 4-chloro-3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B4395119.png)
![N-isopropyl-2,4-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4395126.png)
![N-cyclohexyl-2-methyl-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B4395133.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B4395158.png)
![N-[2-chloro-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-5-methoxyphenyl]acetamide](/img/structure/B4395170.png)
![N-{6-[(2-phenylacetyl)amino]-1,3-benzothiazol-2-yl}butanamide](/img/structure/B4395172.png)